molecular formula C6H6IN3S B2689996 N-(5-iodo-2-pyridinyl)thiourea CAS No. 338748-96-2

N-(5-iodo-2-pyridinyl)thiourea

Cat. No.: B2689996
CAS No.: 338748-96-2
M. Wt: 279.1
InChI Key: CWKXZMWFEPLTCA-UHFFFAOYSA-N
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Description

“N-(5-iodo-2-pyridinyl)thiourea” is a chemical compound with the molecular formula C6H6IN3S and a molecular weight of 279.099 . It is used as a laboratory chemical .


Synthesis Analysis

The synthesis of thiourea derivatives, such as “this compound”, can be achieved through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a thiourea group . The iodine atom is attached to the 5-position of the pyridine ring .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Thioureas containing the pyridine ring, similar to N-(5-iodo-2-pyridinyl)thiourea, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds exhibit moderate activity against bacteria responsible for nosocomial infections and possess strong antioxidant properties, suggesting their potential in treating bacterial infections and health problems related to aging, such as cancer and neurodegenerative diseases (Özgeriş, 2021).

Photophysical Properties

The synthesis of 2-azaindolizines through iodine-mediated oxidative desulfurization of N-2-pyridylmethyl thioamides has been reported. These compounds, upon further conversion, exhibit fluorescent properties, highlighting their potential in the development of new fluorescent materials (Shibahara et al., 2006).

Asymmetric Synthesis

A study on the asymmetric A(3) reactions of secondary amines with a Cu(I)/acid-thiourea catalyst combination has been conducted. This research showcases the ability to obtain propargylamines with high enantioselectivity, which are valuable in synthesizing various pharmaceutical and organic molecules (Zhao & Seidel, 2015).

Synthesis of Pyridine-Thiones

Innovative methods for synthesizing 6-amino-2,3-dihydropyridine-4-thiones have been developed, highlighting the versatility of thiourea derivatives in organic synthesis. These compounds are generated through a novel efficient thioenolate-carbodiimide rearrangement, expanding the toolkit for constructing pyridine-based heterocycles (Kuznetsov et al., 2016).

Anticancer Activity

Novel fluorinated thiourea derivatives carrying sulfonamide moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies indicate that certain thiourea derivatives exhibit significant anticancer potential, particularly against HepG2 cells, and suggest mechanisms of action through molecular docking studies (Ghorab et al., 2017).

Safety and Hazards

“N-(5-iodo-2-pyridinyl)thiourea” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(5-iodopyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKXZMWFEPLTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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